1-Octadecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluoro-
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Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecan-1-ol is a highly fluorinated alcohol. This compound is characterized by its long carbon chain and multiple fluorine atoms, which impart unique chemical and physical properties. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecan-1-ol typically involves the fluorination of a long-chain alcohol precursor. The process may include:
Direct Fluorination: Using elemental fluorine under controlled conditions.
Electrophilic Fluorination: Employing reagents like Selectfluor.
Nucleophilic Fluorination: Utilizing reagents such as potassium fluoride in the presence of a phase-transfer catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes, which are optimized for yield and purity. These methods may include continuous flow reactors and specialized equipment to handle the highly reactive fluorine gas safely.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing reagents like thionyl chloride for chlorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated ketones, while reduction can produce perfluorinated hydrocarbons.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecan-1-ol has several scientific research applications:
Chemistry: Used as a surfactant or in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Medicine: Explored for its potential in imaging techniques and as a contrast agent.
Industry: Utilized in the production of non-stick coatings, lubricants, and water-repellent materials.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecan-1-ol is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with various molecular targets. This interaction can alter the physical properties of surfaces or interfaces, making it useful in applications like coatings and lubricants.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Used in the synthesis of super amphiphobic sponges.
Perfluorooctanoic acid (PFOA): Known for its use in non-stick cookware and its environmental persistence.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecan-1-ol is unique due to its exceptionally long carbon chain and high degree of fluorination. This combination imparts superior hydrophobic and oleophobic properties, making it more effective in specific applications compared to shorter-chain fluorinated compounds.
Properties
CAS No. |
65104-67-8 |
---|---|
Molecular Formula |
C16F33CH2CH2OH C18H5F33O |
Molecular Weight |
864.2 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecan-1-ol |
InChI |
InChI=1S/C18H5F33O/c19-3(20,1-2-52)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)17(47,48)18(49,50)51/h52H,1-2H2 |
InChI Key |
UYSGWTCETIRUHO-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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